1-(2-Nitrophenyl)-4-(trifluoromethyl)piperidine
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Overview
Description
1-(2-Nitrophenyl)-4-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-4-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Nitrophenyl)-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)piperidine:
1-(2-Nitrophenyl)-4-methylpiperidine: The methyl group instead of the trifluoromethyl group alters its chemical behavior and interactions. The presence of both the nitrophenyl and trifluoromethyl groups in this compound makes it unique and valuable for specific research applications.
Properties
Molecular Formula |
C12H13F3N2O2 |
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Molecular Weight |
274.24 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-5-7-16(8-6-9)10-3-1-2-4-11(10)17(18)19/h1-4,9H,5-8H2 |
InChI Key |
GAGYACJWGHRQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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